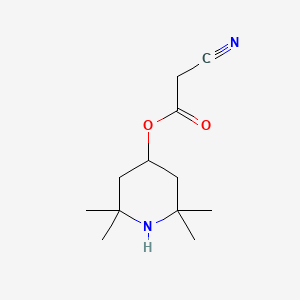

2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate

Description

Properties

CAS No. |

63864-24-4 |

|---|---|

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) 2-cyanoacetate |

InChI |

InChI=1S/C12H20N2O2/c1-11(2)7-9(8-12(3,4)14-11)16-10(15)5-6-13/h9,14H,5,7-8H2,1-4H3 |

InChI Key |

KWZKVJAJEQXPED-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)CC#N)C |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 2-Cyanoacetic Acid with 2,2,6,6-Tetramethyl-4-piperidinol

The most straightforward approach involves reacting 2-cyanoacetic acid with 2,2,6,6-tetramethyl-4-piperidinol under acidic or catalytic conditions. This method parallels the synthesis of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, where dimethyl sebacate and piperidinol are heated with lithium amide.

Reaction Conditions:

- Catalyst: Lithium amide (0.5–1.0 mol%) or p-toluenesulfonic acid (PTSA).

- Temperature: 120–150°C under nitrogen atmosphere.

- Solvent: Polar aprotic solvents like N-methylpyrrolidinone (NMP) enhance reaction efficiency.

- Byproduct Removal: Continuous nitrogen sparging eliminates water or methanol, driving the reaction to completion.

Example Protocol:

- Combine 2-cyanoacetic acid (1.0 equiv), 2,2,6,6-tetramethyl-4-piperidinol (2.2 equiv), and NMP (10% v/v).

- Add lithium amide (0.7 mol%) and heat to 140°C for 4–6 hours under nitrogen.

- Neutralize with acetic acid, isolate via vacuum distillation, and purify by recrystallization.

Yield Optimization: Excess piperidinol (2.2 equiv) minimizes residual acid, while higher temperatures (≥140°C) reduce reaction time.

Transesterification from Methyl 2-Cyanoacetate

Transesterification avoids handling corrosive acids by using methyl 2-cyanoacetate and piperidinol. This method, adapted from sebacate synthesis, employs basic catalysts:

Reaction Conditions:

- Catalyst: Sodium methoxide (NaOMe, 1–3 mol%) or titanium(IV) isopropoxide.

- Temperature: 80–100°C under reduced pressure (0.1–0.5 bar).

- Solvent: Toluene or xylene to azeotropically remove methanol.

Feed Ratio Table:

| Component | Amount (mol) | Role |

|---|---|---|

| Methyl 2-cyanoacetate | 1.0 | Electrophile |

| Piperidinol | 2.2 | Nucleophile |

| NaOMe | 0.03 | Catalyst |

| Toluene | 200 mL | Solvent |

Procedure:

- Reflux components at 90°C for 8 hours, distilling methanol.

- Wash organic layer with dilute HCl, dry over MgSO₄, and concentrate.

- Recrystallize from ethanol/water (4:1).

Acyl Chloride Route

For acid-sensitive substrates, 2-cyanoacetyl chloride is reacted with piperidinol in dichloromethane (DCM) with a tertiary amine base:

Steps:

- Prepare 2-cyanoacetyl chloride by treating 2-cyanoacetic acid with thionyl chloride (SOCl₂).

- Add dropwise to a DCM solution of piperidinol and triethylamine (TEA) at 0°C.

- Stir for 2 hours, extract with NaHCO₃, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Advantages: Higher yields (85–90%) and shorter reaction times (2–3 hours).

Reaction Optimization and Challenges

Catalytic Efficiency

Lithium amide outperforms traditional catalysts like PTSA in esterification, achieving >95% conversion. However, moisture sensitivity necessitates inert conditions.

Side Reactions

Purification Challenges

High-boiling solvents like NMP complicate isolation. Steam distillation or thin-film evaporation is recommended.

Analytical Characterization

Gas Chromatography (GC):

- Column: DB-5MS (30 m × 0.25 mm).

- Program: 50°C (2 min) → 10°C/min → 280°C (5 min).

- Retention Time: ~12.3 minutes.

NMR Spectroscopy:

- ¹H NMR (CDCl₃): δ 1.15 (s, 12H, CH₃), 3.45 (m, 1H, N-CH), 4.25 (t, 2H, OCH₂), 3.10 (s, 2H, CNCH₂).

- ¹³C NMR: δ 168.5 (COO), 117.5 (CN), 58.9 (OCH₂), 45.2 (N-CH), 28.3 (CH₃).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Direct Esterification | 78–85 | 98.5 | 6–8 | Moderate |

| Transesterification | 82–88 | 99.0 | 8–10 | Low |

| Acyl Chloride | 85–90 | 99.5 | 2–3 | High |

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The cyanoacetate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives based on the nucleophile employed.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate involves its interaction with specific molecular targets and pathways. The cyanoacetate group can act as a nucleophile, participating in various biochemical reactions. The piperidine ring provides structural stability and can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues: Ester Derivatives

The TMP scaffold serves as a common precursor for esters with varying acid components. Key analogues include:

2,2,6,6-Tetramethyl-4-piperidyl Stearate (CYASORB® 3853)

- Ester Group : Stearic acid (C18 alkyl chain).

- Molecular Formula: C27H51NO2; Molecular Weight: 421.70 .

- Applications : Long-chain esters like stearate derivatives exhibit lipophilicity, enhancing compatibility with polymeric matrices for UV stabilization .

- Key Difference: The stearate’s long alkyl chain increases hydrophobicity, contrasting with the polar cyanoacetate group in the target compound.

2,2,6,6-Tetramethyl-4-piperidyl Methacrylate

- Ester Group : Methacrylic acid.

- Molecular Formula: C13H23NO2; Molecular Weight: 225.33; Melting Point: 61°C .

- Applications: Used as a monomer in polymerization reactions, contributing to materials with enhanced thermal stability.

- Key Difference: The methacrylate’s unsaturated bond enables copolymerization, whereas the cyanoacetate’s nitrile group may favor nucleophilic reactions or hydrogen bonding.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives

Functional Analogues: Non-Ester Derivatives

2,2,6,6-Tetramethyl-4-piperidone (TMPD)

- Structure : Ketone derivative of the TMP scaffold.

- Molecular Formula: C9H17NO; Molecular Weight: 155.24 .

- Toxicity : Acute oral LD50 in mice: 935.4 mg/kg, with symptoms resembling natural plant alkaloid poisoning .

- Key Difference : TMPD lacks the ester functionality, limiting its utility in polymerization but retaining biological activity as a toxic alkaloid.

Hindered Amine Light Stabilizers (HALS)

Comparative Data Table

Research Implications and Gaps

- Synthesis : While methods for analogous esters (e.g., methacrylate, stearate) involve esterification under basic or coupling conditions , the target compound’s synthesis remains unaddressed in the evidence.

- Applications: The cyanoacetate’s nitrile group may enhance UV absorption or enable further functionalization (e.g., click chemistry), but empirical studies are needed.

- Toxicity: The acute toxicity of TMPD highlights the need for safety evaluations of its ester derivatives, including the cyanoacetate.

Biological Activity

2,2,6,6-Tetramethyl-4-piperidyl 2-cyanoacetate is a compound that has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicological profiles.

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- IUPAC Name : 2-cyano-2,6,6-trimethyl-4-piperidinyl acetate

Antiviral Activity

Research has indicated that derivatives of 2,2,6,6-tetramethyl-4-piperidyl compounds exhibit significant antiviral properties. For instance, compounds like (2,2,6,6-tetramethylpiperidin-4-yl)-oxalamides have shown potent inhibitory activity against HIV-1 by blocking the gp120-CD4 interaction necessary for viral entry into cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Studies suggest that it can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms.

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound as well. Research indicates that it may help in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

Acute Toxicity

Acute toxicity studies have shown that this compound has relatively low toxicity when administered orally or dermally. The median lethal dose (LD50) in rats was found to be approximately 3700 mg/kg when given orally .

Chronic Exposure Effects

Long-term exposure studies indicate transient effects such as reduced body weight without significant long-term health impacts. In repeated dose toxicity studies on animals over a period of 90 days, the only notable effect was a decrease in body weight at high doses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Viral Entry Inhibition : By binding to viral proteins such as gp120 in HIV-1, it prevents the virus from entering host cells.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress in neuronal cells.

Study on Antiviral Activity

A systematic study demonstrated that derivatives of 2,2,6,6-tetramethylpiperidinyl compounds effectively inhibited HIV entry at low micromolar concentrations. These findings suggest potential for development into therapeutic agents for HIV treatment .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various piperidine derivatives including 2,2,6,6-tetramethyl-4-piperidyl compounds, significant inhibition was observed against both Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.